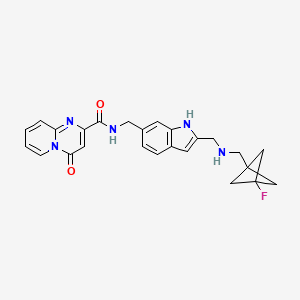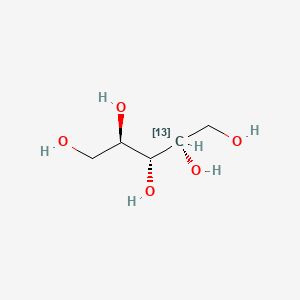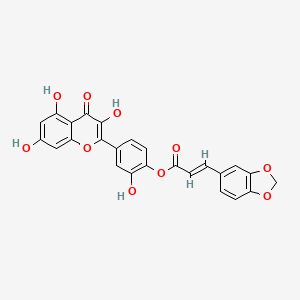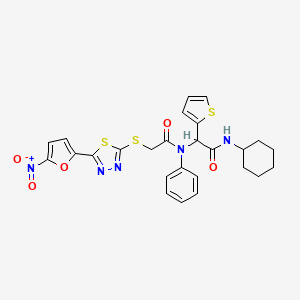
Urease-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urease-IN-2 is a potent inhibitor of the enzyme urease, which plays a critical role in the hydrolysis of urea into ammonia and carbon dioxide Urease is a nickel-dependent enzyme found in various organisms, including bacteria, fungi, algae, and plants
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urease-IN-2 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This process often includes optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize impurities. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Urease-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield different oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Urease-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in inhibiting urease activity in various organisms, including pathogenic bacteria.
Medicine: Explored for its potential therapeutic applications in treating infections caused by urease-producing bacteria.
Industry: Utilized in agricultural practices to control urease activity in soil, thereby reducing ammonia volatilization and improving nitrogen utilization.
Wirkmechanismus
Urease-IN-2 exerts its effects by binding to the active site of the urease enzyme, thereby inhibiting its catalytic activity. The compound interacts with the nickel ions present in the active site, preventing the hydrolysis of urea. This inhibition leads to a decrease in ammonia production and an overall reduction in pH levels.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea: A well-known urease inhibitor with similar inhibitory effects.
Acetohydroxamic Acid: Another urease inhibitor used in medical applications.
Triazolothiadiazoles: A class of compounds with potent urease inhibitory activity.
Uniqueness of Urease-IN-2
This compound stands out due to its high potency and specificity for the urease enzyme. Compared to other inhibitors, this compound exhibits a stronger binding affinity and more effective inhibition of urease activity. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C26H25N5O5S3 |
|---|---|
Molekulargewicht |
583.7 g/mol |
IUPAC-Name |
N-cyclohexyl-2-(N-[2-[[5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]anilino)-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C26H25N5O5S3/c32-21(16-38-26-29-28-25(39-26)19-13-14-22(36-19)31(34)35)30(18-10-5-2-6-11-18)23(20-12-7-15-37-20)24(33)27-17-8-3-1-4-9-17/h2,5-7,10-15,17,23H,1,3-4,8-9,16H2,(H,27,33) |
InChI-Schlüssel |
CSQPTJPJLZQFJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC(=O)C(C2=CC=CS2)N(C3=CC=CC=C3)C(=O)CSC4=NN=C(S4)C5=CC=C(O5)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



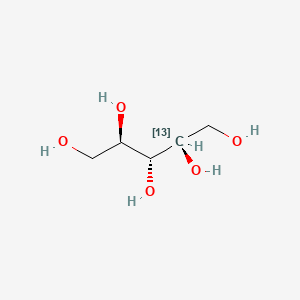



![Acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-1-oxospiro[2-benzofuran-3,7'-benzo[c]xanthene]-5-carboxylate;acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-3-oxospiro[2-benzofuran-1,7'-benzo[c]xanthene]-5-carboxylate](/img/structure/B12406647.png)
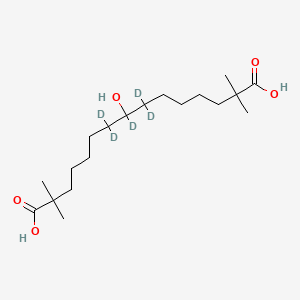
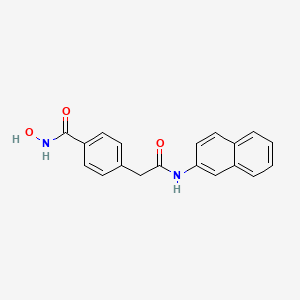

![4-[[(2R,3S,4S,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-5-(2,2-dimethylpropyl)-4-[(pyridin-4-ylmethylamino)methyl]pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid](/img/structure/B12406668.png)
![(2S)-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-(pyridin-2-ylmethylamino)pentanamide](/img/structure/B12406673.png)
